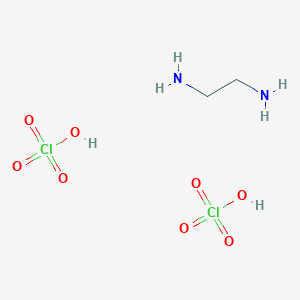

Ethane-1,2-diamine; bis(perchloric acid)

説明

BenchChem offers high-quality Ethane-1,2-diamine; bis(perchloric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethane-1,2-diamine; bis(perchloric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

15718-71-5 |

|---|---|

分子式 |

C2H9ClN2O4 |

分子量 |

160.56 g/mol |

IUPAC名 |

ethane-1,2-diamine;perchloric acid |

InChI |

InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |

InChIキー |

CDGPZUQPOYESBE-UHFFFAOYSA-N |

SMILES |

C(CN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

正規SMILES |

C(CN)N.OCl(=O)(=O)=O |

同義語 |

1,2-Ethanediamine diperchlorate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure of Ethylenediammonium Perchlorate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of Ethylenediammonium Perchlorate

This technical guide addresses the crystal structure of ethylenediammonium perchlorate, a topic of interest for researchers in materials science and energetic materials. A thorough investigation of publicly available scientific literature and crystallographic databases has been conducted to provide a detailed overview.

1. Executive Summary

A comprehensive search for the crystal structure of ethylenediammonium perchlorate (also known as ethylenediamine diperchlorate, with the chemical formula C₂H₁₀N₂(ClO₄)₂) reveals a notable absence of a reliably determined and publicly accessible crystal structure. A previously published report on this structure was later retracted due to issues with the dataset, and major chemical and crystallographic databases do not currently contain an experimentally verified three-dimensional model. Consequently, the detailed quantitative crystallographic data and specific experimental protocols for its single-crystal X-ray diffraction analysis are not available. This guide will detail the findings of the literature search, including the retracted study, and discuss the general experimental methodologies relevant to the synthesis and characterization of such compounds.

2. Synthesis and General Characterization

While a definitive crystal structure is elusive, the synthesis of ethylenediammonium perchlorate is conceptually straightforward. The general approach involves the acid-base reaction of ethylenediamine with perchloric acid.

2.1. Illustrative Synthetic Protocol

A general method for the synthesis of ethylenediammonium salts involves the dropwise addition of a stoichiometric amount of the corresponding acid to a cooled solution of ethylenediamine in a suitable solvent, such as water or ethanol. The resulting salt can then be isolated by crystallization, often induced by cooling or evaporation of the solvent.

For ethylenediammonium perchlorate, this would involve the reaction of one equivalent of ethylenediamine with two equivalents of perchloric acid:

H₂NCH₂CH₂NH₂ + 2 HClO₄ → [H₃NCH₂CH₂NH₃]²⁺(ClO₄⁻)₂

Caution is advised when working with perchlorate salts, as they can be energetic materials. The synthesis should be carried out with appropriate safety measures in a controlled laboratory environment.

3. X-ray Diffraction: A General Experimental Protocol

The determination of a crystal structure is primarily accomplished through single-crystal X-ray diffraction.[1][2][3] Although a specific protocol for ethylenediammonium perchlorate cannot be cited, a general experimental workflow for such an analysis is as follows.

3.1. Crystal Growth

Single crystals of sufficient size and quality are grown from a supersaturated solution of the compound. This can be achieved through various techniques, including slow evaporation of the solvent, cooling of the solution, or vapor diffusion.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer of a diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2] Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (often cryogenic to reduce thermal vibrations), and the data collection strategy (e.g., omega and phi scans).

3.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental data.

The experimental workflow for crystal structure determination is depicted in the following diagram:

4. Status of the Crystal Structure of Ethylenediammonium Perchlorate

A paper published in Acta Crystallographica Section E reported the crystal structure of ethylenediammonium perchlorate. However, this paper was later retracted along with several other publications from the same authors due to issues with the data sets and incorrect atom assignments.[4] This retraction invalidates the crystallographic data presented in that publication.

A search of prominent chemical databases, such as PubChem, for ethylenediamine diperchlorate (CID 27464) indicates that a 3D conformer could not be generated, which is often the case when an experimentally determined crystal structure is not available.

5. Ionic Interactions within the Putative Structure

Although the precise crystal structure is not known, the fundamental ionic components are the ethylenediammonium dication ([H₃NCH₂CH₂NH₃]²⁺) and the perchlorate anion (ClO₄⁻). The crystal packing would be governed by the electrostatic interactions between these ions, as well as hydrogen bonding between the ammonium groups of the cation and the oxygen atoms of the perchlorate anion.

The logical relationship between the constituent ions can be visualized as follows:

The definitive crystal structure of ethylenediammonium perchlorate remains undetermined or at least not publicly available in a reliable, peer-reviewed form. The retraction of a previous study highlights the importance of critical evaluation of crystallographic data. While the synthesis of this compound is straightforward, the lack of a known crystal structure prevents a detailed analysis of its solid-state properties that would be of interest to researchers in materials science and drug development. Future work in this area would require the successful growth of single crystals and a thorough X-ray diffraction study to elucidate the precise atomic arrangement and intermolecular interactions.

References

An In-depth Technical Guide to the Thermal Decomposition Properties of Ethane-1,2-diamine; bis(perchloric acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of Ethane-1,2-diamine; bis(perchloric acid), also known as ethylenediamine diperchlorate (EDDP). This document summarizes key thermal analysis data, outlines relevant experimental protocols, and presents visual representations of the decomposition process and analytical workflows.

Introduction

Ethane-1,2-diamine; bis(perchloric acid) is a salt composed of the protonated diamine cation and two perchlorate anions. The presence of the strong oxidizing perchlorate group combined with the fuel-like diamine component makes this compound an energetic material. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and potential applications. The primary research in this area was conducted by T. J. Thomas and U. S. Nandi, and their work forms the basis of our current understanding.

Thermal Decomposition Profile

The thermal decomposition of Ethane-1,2-diamine; bis(perchloric acid) is characterized by a multi-stage process. Studies utilizing Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and mass spectrometry have revealed a complex decomposition pathway.

Key Decomposition Characteristics

The thermal decomposition of Ethane-1,2-diamine; bis(perchloric acid) occurs in two main temperature regions.[1] The initial, low-temperature decomposition phase takes place below 250°C and results in a significant weight loss of approximately 35-40%.[1] This is followed by a higher temperature decomposition of the remaining material. The overall activation energy for the thermal decomposition has been calculated to be 54 kcal per mole.[1]

The major gaseous products identified from the decomposition are carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen (N₂).[1]

Quantitative Thermal Analysis Data

The following table summarizes the available quantitative data on the thermal decomposition of Ethane-1,2-diamine; bis(perchloric acid).

| Parameter | Value | Technique(s) | Reference |

| Decomposition Stages | Two distinct regions | DTA, TGA | [1] |

| Low-Temperature Decomposition Range | Below 250°C | TGA | [1] |

| Low-Temperature Mass Loss | 35 - 40% | TGA | [1] |

| Overall Activation Energy (Ea) | 54 kcal/mol | Isothermal weight-loss | [1] |

| Major Decomposition Products | CO₂, H₂O, HCl, N₂ | Mass Spectrometry | [1] |

Proposed Decomposition Stoichiometry

Based on the analysis of the decomposition products, the following overall stoichiometry has been proposed for the thermal decomposition of Ethane-1,2-diamine; bis(perchloric acid)[1]:

(-CH₂NH₃ClO₄)₂ → 2CO₂ + 5H₂O + 2HCl + N₂

Experimental Protocols

Detailed experimental protocols for the thermal analysis of energetic materials like Ethane-1,2-diamine; bis(perchloric acid) are critical for obtaining reproducible and accurate data. The following are generalized procedures based on common practices in the field.

Synthesis of Ethane-1,2-diamine; bis(perchloric acid)

A common method for the synthesis of Ethane-1,2-diamine; bis(perchloric acid) involves the reaction of Ethane-1,2-diamine with perchloric acid.

-

Reagents : Ethane-1,2-diamine, concentrated perchloric acid, and a suitable solvent such as acetonitrile.

-

Procedure :

-

Dissolve Ethane-1,2-diamine in the solvent.

-

Slowly add a stoichiometric amount of concentrated perchloric acid to the solution while stirring.

-

Continue stirring at room temperature for a designated period (e.g., 20 minutes).

-

The resulting salt may precipitate directly or can be crystallized by concentrating the solution under reduced pressure and cooling.

-

Collect the crystals by filtration.

-

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature.

-

Instrument : A calibrated thermogravimetric analyzer.

-

Sample Preparation : A small, precisely weighed sample (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).

-

Atmosphere : The experiment is typically conducted under a controlled atmosphere, such as an inert nitrogen or argon flow, to prevent oxidative side reactions.

-

Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 500°C).

-

Data Analysis : The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset temperature of decomposition and the mass loss at different stages are determined.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to detect exothermic and endothermic events during the decomposition process.

-

Instrument : A calibrated DTA or DSC instrument.

-

Sample Preparation : A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). A reference pan, usually empty, is also prepared.

-

Atmosphere : Similar to TGA, an inert atmosphere is typically used.

-

Heating Program : The sample and reference are heated at a linear rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis : The instrument records the temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference. The resulting thermogram shows peaks corresponding to thermal events, with exothermic peaks indicating heat release (decomposition) and endothermic peaks indicating heat absorption (melting, phase change). Onset and peak temperatures of these events are determined from the curve.

Mass Spectrometry (MS) of Gaseous Products

MS is used to identify the gaseous products evolved during thermal decomposition. This is often coupled with a TGA instrument (TGA-MS).

-

Procedure : As the sample is heated in the TGA, the evolved gases are transferred through a heated transfer line to the ion source of a mass spectrometer.

-

Analysis : The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time as a function of temperature.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of Ethane-1,2-diamine; bis(perchloric acid).

Proposed Decomposition Pathway

The following diagram illustrates a simplified logical pathway for the thermal decomposition of Ethane-1,2-diamine; bis(perchloric acid) based on the identified products.

References

The Coordination Chemistry of Ethane-1,2-diamine with Metal Perchlorates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of ethane-1,2-diamine (often abbreviated as 'en') with various metal perchlorates. Ethane-1,2-diamine is a versatile bidentate ligand that forms stable chelate rings with a wide range of metal ions, leading to coordination complexes with diverse structures, properties, and potential applications.[1][2] The perchlorate anion (ClO₄⁻), while often considered a non-coordinating counter-ion, can influence the crystal packing and, in some cases, directly participate in the coordination sphere. This guide summarizes key quantitative data, details common experimental protocols, and visualizes workflows relevant to the synthesis and characterization of these compounds.

Synthesis of Ethane-1,2-diamine Metal Perchlorate Complexes

The synthesis of these complexes is typically achieved through a direct reaction between a metal perchlorate salt and ethane-1,2-diamine in a suitable solvent, often water or ethanol. The stoichiometry of the reactants is a critical factor that determines the final product, influencing the number of 'en' ligands coordinated to the metal center.

General Experimental Protocol: Synthesis of Bis(ethylenediamine)metal(II) Perchlorate

This protocol is a generalized procedure for the synthesis of complexes with the general formula --INVALID-LINK--₂, where M can be Mn(II), Co(II), Ni(II), Cu(II), or Zn(II).[3]

Materials:

-

Metal(II) perchlorate hexahydrate (M(ClO₄)₂·6H₂O)

-

Ethane-1,2-diamine (en)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the metal(II) perchlorate salt in a minimal amount of ethanol.

-

In a separate flask, dissolve ethane-1,2-diamine (in a 2:1 molar ratio to the metal salt) in ethanol.

-

Slowly add the ethanolic solution of ethane-1,2-diamine to the metal salt solution while stirring continuously.

-

Continue stirring the resulting solution for a period of 1-2 hours at room temperature.

-

If a precipitate forms, collect it by filtration. If not, induce precipitation by adding diethyl ether to the solution.

-

Wash the collected precipitate with small portions of ethanol and then diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

Example Protocol: Synthesis of a Dinuclear Zinc(II) Complex

A more complex example involves the synthesis of a dinuclear zinc complex where one ethane-1,2-diamine ligand bridges two metal centers.[4]

Materials:

-

Zinc acetate (Zn(CH₃COO)₂)

-

Ethane-1,2-diamine

-

Methanol

-

Sodium perchlorate (NaClO₄)

-

Water

Procedure:

-

Prepare a solution of zinc acetate (0.01 mol) in 50 ml of methanol.

-

Prepare a solution of ethane-1,2-diamine (0.02 mol) in 10 ml of methanol.

-

Add the diamine solution to the zinc acetate solution and filter the mixture.

-

To the filtrate, add an aqueous solution of sodium perchlorate (0.02 mol).

-

Allow the resulting solution to stand for several days to facilitate the crystallization of the product, --INVALID-LINK--₄.[4]

The following diagram illustrates a typical workflow for the synthesis and characterization of these complexes.

Structural Characterization and Properties

The coordination of ethane-1,2-diamine to a metal center results in the formation of a stable five-membered chelate ring.[5][6] The resulting complexes often exhibit octahedral, square planar, or trigonal bipyramidal geometries, depending on the metal ion, its oxidation state, and the number of coordinated ligands. The perchlorate ion typically acts as a charge-balancing counter-ion and is involved in hydrogen bonding with the amine groups of the 'en' ligand, which stabilizes the crystal lattice.[7] In some instances, particularly when the metal ion has a high coordination number or when steric hindrance from other ligands is low, the perchlorate ion can act as a ligand itself.[8][9]

The diagram below illustrates the coordination mode of ethane-1,2-diamine and the typical role of the perchlorate anion.

Crystallographic Data

X-ray crystallography provides definitive structural information. The following table summarizes key structural parameters for a representative chromium(III) complex.

Table 1: Selected Crystallographic Data for trans-[Cr(NCS)₂(en)₂]ClO₄ [5][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Octahedral |

| Cr—N(en) Bond Lengths (Å) | 2.053(16) – 2.09(2) |

| Cr—N(NCS) Bond Length (Å) | 1.983(2) |

| Special Features | The ethane-1,2-diamine ligand and the perchlorate anion are both disordered.[5] |

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for characterization.

-

IR Spectroscopy: The N-H stretching vibrations of the coordinated 'en' ligand typically appear in the range of 3100-3300 cm⁻¹. The presence of the perchlorate ion is indicated by strong absorptions around 1100 cm⁻¹ (asymmetric Cl-O stretch) and 625 cm⁻¹ (asymmetric Cl-O bend).[3][8]

-

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions, which are sensitive to the coordination environment of the metal ion. These spectra are useful for determining the geometry of the complex.[10]

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathways of these complexes.[3] Many ethane-1,2-diamine metal perchlorate complexes are energetic materials that decompose exothermically upon heating.[3][11]

Table 2: Thermal Decomposition Data for Bis(ethylenediamine)metal(II) Perchlorate Complexes --INVALID-LINK--₂ [3]

| Metal Ion (M) | Decomposition Temperature Range (°C) | Key Observations |

| Mn(II) | 295 - 335 | Decomposes to Mn₂O₃. |

| Co(II) | 230 - 275 | Decomposes to Co₃O₄. |

| Ni(II) | 285 - 325 | Decomposes to NiO. |

| Cu(II) | 235 - 290 | Decomposes to CuO. |

| Zn(II) | 305 - 350 | Decomposes to ZnO. |

The thermal stability of these bis(ethylenediamine) complexes was found to decrease in the order: --INVALID-LINK--₂ > --INVALID-LINK--₂ > --INVALID-LINK--₂ > --INVALID-LINK--₂ > --INVALID-LINK--₂.[3]

Relevance to Drug Development

While perchlorate salts themselves are not typically used in pharmaceuticals due to potential toxicity, the study of ethane-1,2-diamine coordination complexes is highly relevant to drug development. The 'en' ligand is a structural component of several metal-based anticancer agents.[12][13]

-

Platinum Complexes: The replacement of two cis-ammine ligands in platinum drugs with a chelating 'en' ligand can significantly alter the drug's biological activity, including its cytotoxicity, cellular accumulation, and DNA binding properties.[14][15] For instance, the complex 'enpyriplatin' ([PtCl(en)(py)]⁺) shows different cellular accumulation profiles compared to its ammine analogue, 'pyriplatin'.[14] This highlights how the 'en' ligand can modulate the pharmacokinetic and pharmacodynamic properties of a metal-based drug.[15]

-

Copper Complexes: Copper(II) perchlorate complexes containing derivatives of ethane-1,2-diamine have been investigated for their biochemical and antibacterial activities.[16] Studies have shown that such complexes can interact with and degrade biomolecules like DNA and proteins, and they exhibit activity against various bacterial strains.[16] This suggests potential applications in the development of novel antimicrobial agents.

The core principles of coordination chemistry—such as ligand design, stereochemistry, and kinetic lability—that are elucidated through the study of fundamental complexes like ethane-1,2-diamine metal perchlorates are directly applicable to the rational design of more effective and targeted metallodrugs.[12][13]

References

- 1. ETHANE-1,2-DIAMINE - Ataman Kimya [atamanchemicals.com]

- 2. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]

- 3. researchgate.net [researchgate.net]

- 4. (μ-Ethane-1,2-diamine-κ2 N:N′)bis[bis(ethane-1,2-diamine-κ2 N,N′)zinc(II)] tetrakis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of trans-bis(ethane-1,2-diamine-κ2 N,N′)bis(thiocyanato-κN)chromium(III) perchlorate from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of bis[trans-(ethane-1,2-diamine-κ2 N,N′)bis(thiocyanato-κN)chromium(III)] tetrachloridozincate from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. The influence of the ethane-1,2-diamine ligand on the activity of a monofunctional platinum complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perchlorate mixed-ligand copper(II) complexes of beta-diketone and ethylene diamine derivatives: thermal, spectroscopic and biochemical studies [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethane-1,2-diamine Diperchlorate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethane-1,2-diamine diperchlorate complexes. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data essential for the characterization of these energetic coordination compounds. This document consolidates key findings from various studies, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction

Ethane-1,2-diamine (en), a versatile bidentate ligand, readily forms stable complexes with a variety of transition metal ions. The resulting coordination compounds exhibit diverse structural and spectroscopic properties, which are of significant interest in fields ranging from materials science to catalysis. When combined with the perchlorate anion (ClO₄⁻), these complexes often display energetic characteristics, making their thorough characterization crucial for safety and application.

This guide focuses on the spectroscopic techniques used to elucidate the structure, bonding, and thermal behavior of metal-ethane-1,2-diamine perchlorate complexes, with a primary emphasis on bis(ethylenediamine)metal(II) perchlorate, --INVALID-LINK--₂, and tris(ethylenediamine)metal(II) perchlorate, --INVALID-LINK--₂, series where M is a transition metal such as manganese, cobalt, nickel, copper, or zinc.

Synthesis of Ethane-1,2-diamine Diperchlorate Complexes

The synthesis of these complexes is typically achieved through the reaction of a metal perchlorate salt with ethane-1,2-diamine in an aqueous or alcoholic medium. The general procedure involves the dropwise addition of the diamine to a solution of the metal perchlorate, leading to the precipitation of the complex.

General Synthesis Protocol for Bis(ethylenediamine)metal(II) Perchlorate Complexes

A widely adopted method for the synthesis of --INVALID-LINK--₂ complexes (where M = Mn, Co, Ni, Cu, Zn) is as follows:

-

Preparation of Metal Perchlorate Solution: A solution of the respective metal perchlorate is prepared by dissolving the metal carbonate or oxide in a slight excess of 60% perchloric acid. The solution is then heated to drive off excess acid and concentrated.

-

Complexation: The metal perchlorate solution is diluted with distilled water. Ethane-1,2-diamine is then added dropwise with constant stirring.

-

Precipitation and Isolation: The resulting precipitate of the metal complex is filtered, washed with alcohol, and subsequently dried in a vacuum desiccator over anhydrous calcium chloride.

It is crucial to handle perchloric acid and the resulting perchlorate complexes with extreme caution due to their potentially explosive nature.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive characterization of these complexes. This section details the application of infrared, Raman, and UV-Visible spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the coordination of the ethane-1,2-diamine ligand to the metal center and for identifying the presence of the perchlorate anion.

The coordination of ethane-1,2-diamine to a metal ion results in characteristic shifts in the vibrational frequencies of the N-H, C-H, C-N, and C-C bonds. The perchlorate anion, belonging to the Td point group, exhibits characteristic absorption bands.

Key Infrared Spectral Data for Bis(ethylenediamine)metal(II) Perchlorate Complexes

| Complex | ν(N-H) (cm⁻¹) | δ(NH₂) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(Cl-O) of ClO₄⁻ (cm⁻¹) |

| --INVALID-LINK--₂ | 3330, 3270 | 1590 | 1045 | 408 | 1095, 625 |

| --INVALID-LINK--₂ | 3335, 3275 | 1592 | 1050 | 460 | 1090, 624 |

| --INVALID-LINK--₂ | 3340, 3280 | 1595 | 1055 | 480 | 1100, 625 |

| --INVALID-LINK--₂ | 3320, 3260 | 1585 | 1040 | 455 | 1085, 622 |

| --INVALID-LINK--₂ | 3332, 3272 | 1590 | 1048 | 415 | 1098, 625 |

Note: Data compiled from various sources. Exact peak positions may vary slightly based on experimental conditions.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the complex are often more intense in the Raman spectrum. The symmetric stretching mode of the perchlorate anion is particularly strong and can be used for its identification.

Characteristic Raman Shifts for Ethane-1,2-diamine Perchlorate Complexes

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| ν(N-H) | 3200 - 3400 |

| δ(CH₂) | 1450 - 1470 |

| C-C Stretch | ~1030 |

| νs(Cl-O) of ClO₄⁻ | ~935 |

| νas(Cl-O) of ClO₄⁻ | ~1100 |

Electronic Spectroscopy: UV-Visible (UV-Vis)

UV-Vis spectroscopy provides insights into the d-orbital splitting of the central metal ion upon coordination, which is influenced by the ligand field. The positions and intensities of the absorption bands are characteristic of the metal ion and the geometry of the complex.

UV-Visible Spectral Data for Selected Ethane-1,2-diamine Perchlorate Complexes in Solution

| Complex | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| --INVALID-LINK--₂ | 350, 560, 920 | - | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g |

| --INVALID-LINK--₂ | 550 | ~60 | ²Eg → ²T₂g |

Note: Data is illustrative and can vary with solvent and concentration.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the thermal stability and decomposition pathways of these energetic materials.

Thermal Decomposition Data for Bis(ethylenediamine)metal(II) Perchlorate Complexes

| Complex | Decomposition Onset (°C) | Decomposition Peak (°C) | Mass Loss (%) |

| --INVALID-LINK--₂ | 280 | 330 | 80.0 |

| --INVALID-LINK--₂ | 235 | 295 | 79.5 |

| --INVALID-LINK--₂ | 260 | 298 | 80.0 |

| --INVALID-LINK--₂ | 230 | 260 (stage 1), 298 (stage 2) | 20.0 (stage 1), 78.0 (total) |

| --INVALID-LINK--₂ | 330 | 350 | 79.5 |

The thermal stability of these complexes generally follows the order: Zn > Mn > Ni > Co > Cu.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample as a KBr pellet. Mix a small amount of the complex (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy Protocol

-

Solution Preparation: Prepare a solution of the complex of known concentration in a suitable solvent (e.g., water or acetonitrile).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched cuvette with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).

Thermal Analysis (TGA/DTA) Protocol

-

Sample Preparation: Accurately weigh a small amount of the complex (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA/DTA instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). Record the mass loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the analysis of ethane-1,2-diamine diperchlorate complexes.

Caption: General workflow for the synthesis and characterization of ethane-1,2-diamine diperchlorate complexes.

Caption: Relationship between spectroscopic techniques and the information obtained for the complexes.

Conclusion

The spectroscopic analysis of ethane-1,2-diamine diperchlorate complexes requires a synergistic application of multiple analytical techniques. Infrared and Raman spectroscopy provide detailed information about the coordination of the ligand and the nature of the counter-ion. UV-Visible spectroscopy offers insights into the electronic structure of the metal center, while thermal analysis is indispensable for evaluating the stability and energetic properties of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the comprehensive characterization of this important class of coordination compounds.

Navigating the Solubility Landscape of Ethane-1,2-Diamine Diperchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethane-1,2-diamine diperchlorate is a high-energy material with limited documented applications, largely due to its hazardous and explosive nature.[1] Consequently, comprehensive studies on its physicochemical properties, including solubility in organic solvents, are scarce in publicly available literature. This technical guide consolidates the available information on Ethane-1,2-diamine diperchlorate and related compounds to provide a framework for researchers. It outlines the expected solubility trends based on chemical principles, details a general experimental protocol for the safe determination of solubility for energetic materials, and presents a logical workflow for these experimental procedures. Given the absence of specific quantitative data, this paper serves as a foundational resource for initiating research into the solubility characteristics of this energetic compound.

Introduction to Ethane-1,2-Diamine Diperchlorate

Ethane-1,2-diamine diperchlorate, with the chemical formula [C₂H₄(NH₃)₂]²⁺(ClO₄⁻)₂, is the salt formed from the reaction of ethane-1,2-diamine (also known as ethylenediamine) with two equivalents of perchloric acid.[2] It is classified as a forbidden substance for air transport due to its explosive properties.[1] The structure consists of the ethylenediammonium cation and two perchlorate anions.[2] While ethane-1,2-diamine itself is a widely used chelating agent and building block in chemical synthesis, the diperchlorate salt's applications are limited, primarily to research in the field of energetic materials.[1][3]

Predicted Solubility in Organic Solvents

The compound is a salt, suggesting it will be more soluble in polar solvents that can solvate the ethylenediammonium cations and perchlorate anions. The presence of N-H bonds in the cation allows for hydrogen bonding with acceptor solvents.

-

High Expected Solubility: Polar protic solvents like water and, to a lesser extent, lower alcohols (methanol, ethanol) are expected to be the best solvents due to their ability to form hydrogen bonds and their high dielectric constants, which facilitate the dissolution of ionic compounds. The related compound, ethylenediamine dihydrochloride, is highly soluble in water.[4]

-

Moderate to Low Expected Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may exhibit some solvating power, but likely less than protic solvents.

-

Very Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this highly polar and ionic salt. The uncharged parent compound, ethane-1,2-diamine, is miscible with alcohol but only slightly miscible with ether.[3]

Experimental Protocol for Solubility Determination of Energetic Materials

Due to the hazardous nature of Ethane-1,2-diamine diperchlorate, any experimental work must be conducted with extreme caution and appropriate safety measures in a laboratory designed for handling energetic materials. The following is a general protocol for determining the solubility of such materials, often employing techniques like the laser monitoring method.[5][6]

Objective: To determine the concentration of a saturated solution of Ethane-1,2-diamine diperchlorate in a specific organic solvent at a given temperature.

Materials and Equipment:

-

Ethane-1,2-diamine diperchlorate (handle with appropriate safety precautions)

-

High-purity organic solvents

-

Jacketed glass vessel with temperature control (thermostatic bath)

-

Magnetic stirrer and stir bar

-

Laser light source and detector (for laser monitoring method)

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Methodology (Isothermal Saturation Method):

-

Preparation: A known mass of the organic solvent is placed in the jacketed glass vessel. The temperature of the vessel is precisely controlled using the thermostatic bath.

-

Solute Addition: Small, accurately weighed portions of Ethane-1,2-diamine diperchlorate are incrementally added to the solvent while stirring continuously.

-

Equilibrium: The solution is stirred for a prolonged period at a constant temperature to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Saturation Point Determination: The point of saturation can be determined by observing the persistent presence of undissolved solid. More precise methods, such as the laser monitoring technique, can be employed where the transmission of a laser beam through the solution is monitored. A sharp decrease in light transmission indicates the formation of a saturated solution with excess solid.[5][6]

-

Data Collection: The total mass of the solute added to reach saturation is recorded.

-

Calculation: The solubility is calculated and expressed in terms of mass of solute per 100 g of solvent or as a mole fraction.

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of the solubility.

Data Presentation

While specific data for Ethane-1,2-diamine diperchlorate is unavailable, a template for presenting such data is provided below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Example: Methanol | 25 | Data Point | Data Point |

| Example: Acetone | 25 | Data Point | Data Point |

| Example: Toluene | 25 | Data Point | Data Point |

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of a typical experimental procedure for determining the solubility of a compound like Ethane-1,2-diamine diperchlorate.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

The solubility of Ethane-1,2-diamine diperchlorate in organic solvents remains an area with a significant lack of published quantitative data. This is likely due to the compound's hazardous nature, which restricts its widespread study. Based on its chemical structure, it is predicted to be most soluble in polar protic solvents. For researchers intending to study its solubility, a carefully designed experimental protocol, such as the one outlined in this guide, is essential to ensure safety and accuracy. The provided workflow and data presentation templates offer a starting point for such investigations. Further research into the solubility of this and other energetic materials is crucial for understanding their behavior and for the development of safer handling and processing procedures.

References

- 1. Ethylene diamine diperchlorate | Benchchem [benchchem.com]

- 2. Ethane-1,2-diamine; bis(perchloric acid) | 15718-71-5 | Benchchem [benchchem.com]

- 3. ETHANE-1,2-DIAMINE - Ataman Kimya [atamanchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PubMed [pubmed.ncbi.nlm.nih.gov]

Protonation States of Ethane-1,2-diamine in Perchloric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation states of ethane-1,2-diamine when treated with perchloric acid. It covers the fundamental acid-base chemistry, quantitative data on protonation constants, detailed experimental protocols for characterization, and the logical framework of the protonation process.

Introduction

Ethane-1,2-diamine, commonly known as ethylenediamine, is a versatile organic compound widely used as a building block in chemical synthesis and as a ligand in coordination chemistry. Its two primary amine groups can be protonated in the presence of an acid, leading to different charged species in solution. Perchloric acid, being a strong acid, can protonate both amine functionalities of ethane-1,2-diamine. Understanding the protonation states is crucial for controlling reaction mechanisms, predicting solubility, and designing novel chemical entities in various applications, including drug development.

Protonation Equilibria of Ethane-1,2-diamine

Ethane-1,2-diamine (en) is a dibasic amine that can accept two protons in a stepwise manner. The protonation equilibria can be represented as follows:

-

First Protonation: H₂N−CH₂−CH₂−NH₂ + H⁺ ⇌ H₂N−CH₂−CH₂−NH₃⁺ (en) + H⁺ ⇌ (enH)⁺

-

Second Protonation: H₂N−CH₂−CH₂−NH₃⁺ + H⁺ ⇌ H₃N⁺−CH₂−CH₂−NH₃⁺ (enH)⁺ + H⁺ ⇌ (enH₂)₂⁺

In the presence of a strong acid like perchloric acid (HClO₄), both equilibria are driven to the right, resulting in the formation of the doubly protonated species, ethylenediammonium diperchlorate, [H₃N(CH₂)₂NH₃]²⁺(ClO₄⁻)₂.

Quantitative Data

The basicity of ethane-1,2-diamine is quantified by its pKa values, which correspond to the acid dissociation constants of its conjugate acids.

| Parameter | Value (in aqueous solution) | Description |

| pKa₁ | ~7.11 - 7.36 | Acid dissociation constant of the doubly protonated species (enH₂)₂⁺ |

| pKa₂ | ~9.92 - 10.03 | Acid dissociation constant of the singly protonated species (enH)⁺ |

Note: pKa values can vary depending on the ionic strength and solvent composition of the medium.

Experimental Protocols

Synthesis of Ethane-1,2-diamine bis(perchloric acid) Salt

This protocol describes a common method for the synthesis of the fully protonated salt of ethane-1,2-diamine with perchloric acid.[1]

Materials:

-

Ethane-1,2-diamine

-

Concentrated perchloric acid (e.g., 70%)

-

Acetonitrile (or other suitable solvent)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve a known amount of ethane-1,2-diamine in a suitable solvent such as acetonitrile in a reaction vessel equipped with a stirrer.

-

Slowly and carefully add a stoichiometric excess of concentrated perchloric acid to the solution while stirring vigorously. Caution: The reaction is exothermic.

-

Continue stirring the reaction mixture at room temperature for approximately 20 minutes to ensure complete reaction.

-

If crystallization does not occur spontaneously, the solution may be concentrated under reduced pressure.

-

Cool the solution to promote the formation of crystals.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Potentiometric Titration for Determination of Basicity

Potentiometric titration is a standard method to determine the basicity of amines. For weak bases like ethane-1,2-diamine, a non-aqueous titration using perchloric acid in glacial acetic acid provides a sharp endpoint.

Materials and Reagents:

-

Potentiometric titrator with a suitable electrode (e.g., glass indicating electrode and a reference electrode compatible with non-aqueous media).

-

0.1 N Perchloric acid in glacial acetic acid (standardized).

-

Glacial acetic acid.

-

Ethane-1,2-diamine sample.

Preparation of 0.1 N Perchloric Acid Titrant:

A common preparation involves mixing 8.5 mL of 70-72% perchloric acid with 500 mL of glacial acetic acid and 30 mL of acetic anhydride. The mixture is then diluted to 1 L with glacial acetic acid and allowed to stand for 24 hours. This solution should be standardized against a primary standard like potassium hydrogen phthalate.

Titration Procedure:

-

Accurately weigh a sample of ethane-1,2-diamine and dissolve it in an appropriate volume of glacial acetic acid in a titration vessel.

-

Immerse the electrodes of the potentiometric titrator into the solution and start the stirrer.

-

Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

-

The endpoint of the titration is identified as the point of maximum inflection on the titration curve. For a dibasic amine like ethane-1,2-diamine, two inflection points may be observed, corresponding to the two protonation steps.

Mandatory Visualizations

Protonation Pathway of Ethane-1,2-diamine

Caption: Stepwise protonation of ethane-1,2-diamine.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for potentiometric titration.

References

Ethane-1,2-diamine; bis(perchloric acid): A Technical Guide to its Hygroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for evaluating the hygroscopicity of Ethane-1,2-diamine; bis(perchloric acid), also known as ethylenediamine diperchlorate. Due to the limited availability of specific quantitative hygroscopicity data for this energetic material, this document focuses on established experimental protocols that can be employed to determine its moisture sorption characteristics. A thorough understanding of a compound's hygroscopicity is critical in the pharmaceutical and chemical industries to ensure stability, proper handling, and formulation development. This guide details standardized procedures, including Gravimetric Sorption Analysis (GSA) and Dynamic Vapor Sorption (DVS), and provides templates for the systematic presentation of acquired data. Furthermore, experimental workflows and logical relationships are visualized using Graphviz diagrams to facilitate a clear understanding of the testing processes.

Introduction

Ethane-1,2-diamine; bis(perchloric acid) (CAS No. 15718-71-5) is a salt formed from the reaction of ethylenediamine with two equivalents of perchloric acid.[1] Its primary applications are in the field of energetic materials, where its stability and performance are of paramount importance.[2] The interaction of such materials with atmospheric moisture can significantly impact their physical and chemical properties, potentially affecting performance, safety, and shelf-life.

Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding environment. For an energetic material like ethylenediamine diperchlorate, uncontrolled water uptake can lead to changes in crystal structure, density, and chemical stability, which could have serious safety implications. While some anecdotal evidence suggests that ethylenediamine diperchlorate is not hygroscopic, a thorough quantitative evaluation is necessary for any professional application.[3] In contrast, a related compound, ethylenediamine dihydrochloride, is known to be hygroscopic.

This guide provides the necessary framework for researchers to conduct a comprehensive hygroscopicity assessment of Ethane-1,2-diamine; bis(perchloric acid).

Physicochemical Properties of Ethane-1,2-diamine; bis(perchloric acid)

| Property | Value | Reference |

| IUPAC Name | 2-azaniumylethylazanium;diperchlorate | [1] |

| Molecular Formula | C₂H₁₀Cl₂N₂O₈ | [1] |

| Molecular Weight | 261.01 g/mol | [1] |

| Appearance | Crystalline solid | |

| Primary Hazard | Explosive | [2] |

Experimental Protocols for Hygroscopicity Determination

The following sections detail the recommended experimental protocols for quantifying the hygroscopicity of Ethane-1,2-diamine; bis(perchloric acid). Given the energetic nature of the compound, all experimental work must be conducted in appropriately equipped laboratories with all necessary safety precautions in place.

Gravimetric Sorption Analysis (GSA) based on European Pharmacopoeia (Ph. Eur.) Method

This method provides a straightforward approach to classify the hygroscopicity of a substance based on its mass change after exposure to a defined high-humidity environment.[2][4]

3.1.1. Principle

A pre-weighed sample is exposed to a controlled atmosphere of high relative humidity (RH) and constant temperature for a specified duration. The percentage increase in mass is then used to classify the material's hygroscopicity.

3.1.2. Apparatus

-

Analytical balance with a sensitivity of at least 0.1 mg.

-

A desiccator containing a saturated solution of ammonium chloride or another appropriate salt to maintain a constant relative humidity of approximately 80% at 25°C.

-

Temperature-controlled chamber or incubator set to 25°C ± 1°C.

-

Watch glasses or other suitable sample containers.

3.1.3. Procedure

-

Dry a clean, empty watch glass in an oven at 105°C for 1 hour and allow it to cool to room temperature in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).

-

Weigh the watch glass (m₁).

-

Place approximately 1 gram of Ethane-1,2-diamine; bis(perchloric acid) onto the watch glass and weigh it accurately (m₂).

-

Place the watch glass with the sample in the desiccator maintained at 80% ± 2% RH and 25°C ± 1°C.

-

After 24 hours, remove the watch glass and re-weigh it (m₃).

-

Calculate the percentage increase in mass using the following formula:

% Increase in mass = [(m₃ - m₂) / (m₂ - m₁)] * 100

3.1.4. Data Presentation and Classification

The results should be recorded in a table similar to the one below.

| Sample ID | Initial Mass (g) | Final Mass (g) | Mass Increase (g) | % Mass Increase | Hygroscopicity Classification |

| EDAP-001 | |||||

| EDAP-002 | |||||

| EDAP-003 |

The hygroscopicity is classified according to the European Pharmacopoeia as follows:[2]

| Classification | % Mass Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and highly sensitive method for determining the water sorption and desorption characteristics of a material as a function of relative humidity.[3][5]

3.2.1. Principle

A small, accurately weighed sample is subjected to a precisely controlled and programmed sequence of changes in relative humidity at a constant temperature. A microbalance continuously records the change in sample mass as it sorbs or desorbs water vapor.

3.2.2. Apparatus

-

Dynamic Vapor Sorption (DVS) analyzer equipped with an ultramicrobalance, a humidity and temperature control system, and data acquisition software.

3.2.3. Procedure

-

Accurately weigh 5-10 mg of Ethane-1,2-diamine; bis(perchloric acid) into the DVS sample pan.

-

Place the sample pan into the DVS instrument.

-

Drying Stage: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.

-

Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is reached.

-

Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

The instrument's software will record the mass change at each RH step and generate sorption and desorption isotherms.

3.2.4. Data Presentation

The primary output of a DVS experiment is a sorption-desorption isotherm plot. The quantitative data can be summarized in the following table:

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | ||

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Caption: Workflow for Gravimetric Sorption Analysis (GSA).

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Interpretation of Results and Further Characterization

The data obtained from these experiments will allow for a definitive classification of the hygroscopicity of Ethane-1,2-diamine; bis(perchloric acid). Should the material prove to be hygroscopic, further characterization techniques are recommended to understand the impact of water uptake on its solid-state properties. These may include:

-

X-Ray Powder Diffraction (XRPD): To investigate changes in the crystal structure or the formation of hydrates.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal stability of the material at different hydration levels.

-

Karl Fischer Titration: To determine the absolute water content of the material after exposure to various humidity conditions.

Conclusion

References

Eutectic Mixture Formation with Ethane-1,2-diamine Diperchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the eutectic mixture formed by Ethane-1,2-diamine diperchlorate (EDDP) and Triethylene diamine diperchlorate (TEDA perchlorate). This energetic material has garnered interest due to its enhanced safety and performance characteristics compared to its individual components. This document outlines the synthesis, physicochemical properties, and thermal behavior of this eutectic mixture, presenting quantitative data in structured tables and detailing experimental protocols. Visual representations of the synthetic workflow and a schematic phase diagram are provided to facilitate understanding.

Introduction

Ethane-1,2-diamine diperchlorate is a powerful energetic material. However, its practical application can be limited by factors such as hygroscopicity and sensitivity to stimuli. The formation of a eutectic mixture with Triethylene diamine diperchlorate offers a promising solution to mitigate these drawbacks. A eutectic system is a homogeneous mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components. The eutectic of EDDP and TEDA perchlorate, formed in a 1:1 molecular ratio, exhibits significantly reduced hygroscopicity and impact sensitivity, alongside a high detonation velocity, making it a subject of considerable interest in the field of energetic materials.[1][2] This guide serves as a comprehensive resource for professionals engaged in the research and development of energetic materials.

Physicochemical Properties

The eutectic mixture of Ethane-1,2-diamine diperchlorate and Triethylene diamine diperchlorate forms a co-crystal with a 1:1 molecular ratio.[1] This specific composition corresponds to the eutectic point of the system. The properties of the individual components and the eutectic mixture are summarized in the tables below.

Properties of Individual Components

| Property | Ethane-1,2-diamine diperchlorate (EDDP) | Triethylene diamine diperchlorate (TEDA perchlorate) |

| Molecular Formula | C₂H₁₀Cl₂N₂O₈ | C₆H₁₄Cl₂N₂O₈ |

| Molecular Weight | 261.01 g/mol | Not explicitly found, but TEDA is C6H12N2 (112.17 g/mol ) |

| Melting Point | 134-137 °C[3] | ~158 °C (for TEDA base) |

| Impact Sensitivity (h₅₀%) | 5.60 cm[1] | 2.10 cm[1] |

| Hygroscopicity (Weight gain at 20°C) | 6.84% | 5.58% |

Properties of the 1:1 Eutectic Mixture

| Property | Value |

| Eutectic Composition | 1:1 molecular ratio of EDDP and TEDA perchlorate[1] |

| Appearance | Crystalline solid |

| Detonation Velocity | 8956 m/s (at a density of 1.873 g/cm³)[1] |

| Impact Sensitivity (h₅₀%) | 9.50 cm[1] |

| Hygroscopicity (Weight gain at 20°C) | 0.094% (measured by GJB5891.9-2006 method) |

| Thermal Stability | Stable at 230-250°C for over 48 hours |

| Decomposition Peak Temperature (Tp) | 365-369°C |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of the Ethane-1,2-diamine diperchlorate and Triethylene diamine diperchlorate eutectic mixture.

Synthesis of the 1:1 Eutectic Mixture

This protocol is based on the "one-pot" synthesis approach described in the literature.[1][4]

Materials:

-

Ethane-1,2-diamine (EDA)

-

Triethylene diamine (TEDA)

-

Perchloric acid (HClO₄), concentrated

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve equimolar amounts of Ethane-1,2-diamine and Triethylene diamine in deionized water to create a concentrated solution.

-

While vigorously stirring the amine solution, slowly add a stoichiometric amount of concentrated perchloric acid (2 moles of HClO₄ for each mole of diamine). The reaction is exothermic and the temperature should be monitored and controlled, not exceeding 80°C.

-

After the addition of perchloric acid is complete, continue stirring the mixture for a specified duration to ensure the completion of the neutralization reaction.

-

Allow the solution to cool to room temperature. The eutectic co-crystal will precipitate out of the solution.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted precursors or impurities.

-

Dry the product under vacuum at a moderately elevated temperature to remove residual water.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of the eutectic mixture.

Instrument:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of the dried eutectic mixture into an aluminum crucible.

-

Seal the crucible, potentially with a pinhole lid to allow for the escape of decomposition gases.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas flow).

-

Record the heat flow as a function of temperature. The resulting thermogram will show the onset of decomposition and the peak decomposition temperature.

Hygroscopicity Test

The hygroscopicity of the eutectic mixture is determined by measuring its weight gain after exposure to a humid environment. The reported value of 0.094% was obtained following the GJB 5891.9-2006 standard. While the full text of this military standard was not publicly available, the general principle of such tests involves:

-

Drying a pre-weighed sample of the material to a constant weight in a desiccator.

-

Exposing the dried sample to a controlled atmosphere of known relative humidity and temperature for a specified period.

-

Periodically weighing the sample to determine the amount of moisture absorbed.

-

The hygroscopicity is expressed as the percentage weight gain of the sample.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the one-pot synthesis of the eutectic mixture.

Schematic Phase Diagram

Caption: Schematic phase diagram of the EDDP-TEDA perchlorate system.

Conclusion

The eutectic mixture of Ethane-1,2-diamine diperchlorate and Triethylene diamine diperchlorate presents a significant advancement in energetic materials technology. Its formation via a straightforward "one-pot" synthesis, coupled with its desirable properties of low hygroscopicity, reduced sensitivity, and high performance, makes it an attractive candidate for various applications. This technical guide provides a foundational understanding of this eutectic system, offering valuable data and procedural insights for researchers and developers in the field. Further research could focus on a more detailed experimental determination of the phase diagram and the influence of synthesis parameters on the final product's characteristics.

References

- 1. CN101570459A - Ethylenediamine perchlorate.triethylene diamine perchlorate eutectic initiating explosive and preparation method thereof - Google Patents [patents.google.com]

- 2. Ethylenediamine perchlorate.triethylene diamine perchlorate eutectic initiating explosive and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Buy Ethane-1,2-diamine; bis(perchloric acid) (EVT-1215313) | 15718-71-5 [evitachem.com]

- 4. Ethane-1,2-diamine; bis(perchloric acid) | 15718-71-5 | Benchchem [benchchem.com]

Ethylenediammonium Perchlorate: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediammonium perchlorate (EDDP), also known as ethylene diamine diperchlorate, is an energetic ionic salt with the chemical formula C₂H₁₀Cl₂N₂O₈. This document provides a detailed overview of its physicochemical properties, including its synthesis, molecular structure, spectroscopic characteristics, thermal behavior, and solubility. This guide is intended to serve as a comprehensive resource for professionals in research and development who may encounter or have an interest in this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Chemical and Physical Properties

Ethylenediammonium perchlorate is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₁₀Cl₂N₂O₈ |

| Molecular Weight | 261.01 g/mol [1] |

| IUPAC Name | 2-azaniumylethylazanium diperchlorate[1] |

| CAS Number | 15718-71-5[1][2] |

| Appearance | White crystalline solid |

Synthesis

Experimental Protocol: Synthesis of Ethylenediammonium Perchlorate

Materials:

-

Ethylenediamine (C₂H₈N₂)

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Distilled water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a beaker, dissolve a known molar amount of ethylenediamine in distilled water. The beaker should be placed in an ice bath to manage the exothermic nature of the subsequent reaction.

-

Slowly, and with continuous stirring, add a stoichiometric amount (2 molar equivalents) of 70% perchloric acid dropwise to the ethylenediamine solution. Maintain the temperature of the reaction mixture below 20°C.

-

After the addition of perchloric acid is complete, continue stirring the solution for an additional 30 minutes in the ice bath.

-

The white crystalline product, ethylenediammonium perchlorate, will precipitate out of the solution.

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified crystals in a vacuum desiccator at room temperature.

Safety Precautions: Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials. Ethylenediamine is corrosive and a respiratory irritant. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Molecular and Crystal Structure

While a definitive single-crystal X-ray diffraction study for ethylenediammonium perchlorate was not identified in the surveyed literature, its molecular structure can be inferred from its constituent ions: the ethylenediammonium cation ([H₃N(CH₂)₂NH₃]²⁺) and two perchlorate anions (ClO₄⁻).

The ethylenediammonium cation possesses a linear C-C-N-N backbone. The crystal structure is expected to be a salt-like arrangement of these ions, stabilized by electrostatic interactions and hydrogen bonding between the ammonium groups of the cation and the oxygen atoms of the perchlorate anions.

Spectroscopic Properties

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of ethylenediammonium perchlorate are predicted to be a superposition of the characteristic bands of the ethylenediammonium cation and the perchlorate anion.

-

Perchlorate Anion (ClO₄⁻): The perchlorate ion, with its tetrahedral symmetry, exhibits characteristic vibrational modes. A strong, broad absorption band around 1050-1100 cm⁻¹ in the infrared spectrum is characteristic of the asymmetric Cl-O stretching mode.[5] A weaker, symmetric stretching mode is expected in the Raman spectrum.

-

Ethylenediammonium Cation ([H₃N(CH₂)₂NH₃]²⁺): This cation will display characteristic N-H stretching vibrations in the region of 3100-3300 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and various bending and rocking modes at lower wavenumbers.

Experimental Protocol: Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectrometer.

Procedure:

-

FTIR Spectroscopy:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried ethylenediammonium perchlorate crystals onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the sample into a capillary tube or onto a microscope slide.

-

Acquire the Raman spectrum using an appropriate laser excitation wavelength, ensuring that the laser power is low enough to avoid thermal decomposition of the sample.

-

Thermal Properties and Decomposition

The thermal decomposition of ethylenediammonium perchlorate has been studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[6]

The decomposition occurs in two distinct temperature regions. The low-temperature decomposition begins below 250°C and results in a weight loss of approximately 35-40%.[6] The proposed reason for this cessation of decomposition at a partial weight loss is the potential adsorption of excess ethylenediamine on the crystal surface.[6]

The overall activation energy for the thermal decomposition has been calculated to be 54 kcal/mol.[6] Mass spectrometric analysis of the gaseous products has identified them as carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen (N₂).[6]

The proposed stoichiometry for the complete thermal decomposition is: [(-CH₂NH₃ClO₄)₂] → 2CO₂ + 2HCl + N₂ + 3H₂O[6]

| Thermal Property | Value |

| Decomposition Onset (low temp) | < 250°C[6] |

| Activation Energy | 54 kcal/mol[6] |

Experimental Protocol: Thermal Analysis

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Place a small, accurately weighed sample (typically 1-5 mg) of ethylenediammonium perchlorate into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Place the sample pan into the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Solubility

Logical Relationships and Workflows

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and subsequent characterization of ethylenediammonium perchlorate.

Thermal Decomposition Pathway

Caption: The two-stage thermal decomposition pathway of ethylenediammonium perchlorate.

References

- 1. Ethylene diamine diperchlorate | C2H10Cl2N2O8 | CID 27464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Ethanediamine diperchlorate | CAS#:15718-71-5 | Chemsrc [chemsrc.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Ethylene diamine diperchlorate | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Bis(ethylenediamine)copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: Ethane-1,2-diamine as a Precursor for Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diamine, commonly known as ethylenediamine, is a versatile and fundamental building block in the synthesis of a wide array of chelating agents.[1][2][3] These agents, capable of forming stable, ring-like complexes with metal ions, are indispensable in various scientific and industrial fields, including pharmaceuticals, agriculture, and environmental remediation.[4][5][6][7] This document provides detailed application notes and protocols for the use of ethylenediamine as a precursor in the synthesis of prominent chelating agents like Ethylenediaminetetraacetic acid (EDTA) and its analogs.

While the diperchlorate salt of ethylenediamine, Ethane-1,2-diamine diperchlorate, can be synthesized, it is a highly reactive and hazardous compound, classified as an explosive.[8] Its use as a direct precursor in the synthesis of chelating agents is not well-documented and is generally avoided due to significant safety concerns.[8] Therefore, these protocols will focus on the direct use of the more stable and widely utilized ethylenediamine base.

I. Synthesis of Ethane-1,2-diamine Diperchlorate

While not recommended as a precursor for chelating agents in typical laboratory settings, the synthesis of Ethane-1,2-diamine diperchlorate is presented here for informational purposes, emphasizing the need for extreme caution.

Protocol 1: Synthesis of Ethane-1,2-diamine Diperchlorate [8][9]

Materials:

-

Ethane-1,2-diamine

-

Perchloric acid (aqueous solution)

-

Suitable solvent (e.g., water or acetonitrile)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve a known amount of Ethane-1,2-diamine in a suitable solvent in a reaction vessel.

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly and carefully add a stoichiometric amount of perchloric acid dropwise to the cooled and stirring ethylenediamine solution. Extreme caution is advised as the reaction is highly exothermic.

-

After the addition is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion.

-

The resulting Ethane-1,2-diamine diperchlorate salt may precipitate out of the solution. If not, the solvent can be carefully evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum at a low temperature. The final product is a primary explosive and should be handled with appropriate safety measures.

II. Synthesis of Chelating Agents from Ethane-1,2-diamine

The following protocols detail the synthesis of widely used chelating agents from ethylenediamine. These methods are well-established and provide a safer and more practical route to these important compounds.

A. Ethylenediaminetetraacetic acid (EDTA)

EDTA is a hexadentate ligand that forms strong complexes with most metal ions and has numerous applications, including chelation therapy for heavy metal poisoning.[7][10]

Protocol 2: Industrial Synthesis of EDTA (One-Step Cyanomethylation) [11][12]

This method, also known as the Bersworth process, is a common industrial route for EDTA synthesis.

Materials:

-

Ethylenediamine

-

Formaldehyde

-

Sodium cyanide (or hydrogen cyanide)

-

Sodium hydroxide

-

Hydrochloric acid or Sulfuric acid

Reaction: H₂N(CH₂)₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaOOCCH₂)₂N(CH₂)₂N(CH₂COONa)₂ + 4 NH₃

Procedure:

-

React ethylenediamine with formaldehyde and sodium cyanide in an aqueous solution.

-

The reaction is typically carried out at an elevated temperature and pressure.

-

The tetrasodium salt of EDTA (Na₄EDTA) is formed in the reaction mixture.

-

To isolate the free acid form (H₄EDTA), the solution is acidified with a strong acid like hydrochloric or sulfuric acid, which causes the insoluble EDTA to precipitate.

-

The precipitated EDTA is then collected by filtration, washed, and dried.

Note: A common impurity in this process is nitrilotriacetic acid (NTA), which is formed as a byproduct.[11]

dot

Caption: Workflow for the industrial synthesis of EDTA.

B. Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) and its Analogs

EDDHA and its derivatives are effective iron chelators used in agriculture to treat iron chlorosis in plants.[13][14]

Protocol 3: General Synthesis of EDDHA Analogs [14]

This protocol describes a general pathway for synthesizing EDDHA and related compounds.

Materials:

-

Ethylenediamine

-

Substituted Salicylaldehyde (e.g., 2-hydroxybenzaldehyde)

-

Sodium Cyanide

-

Sodium Metabisulfite

-

Hydrochloric Acid

-

Sodium Hydroxide

Procedure:

-

Synthesis of the Diimine: React ethylenediamine with two equivalents of the substituted salicylaldehyde in an appropriate solvent to form the corresponding diimine.

-

Formation of the Aminonitrile: Treat the diimine with a source of cyanide (e.g., sodium cyanide) and a bisulfite adduct to form the aminonitrile intermediate.

-

Hydrolysis to the Amino Acid: Hydrolyze the aminonitrile using a strong acid (e.g., concentrated hydrochloric acid) at an elevated temperature. This step converts the nitrile groups to carboxylic acid groups.

-

Precipitation and Purification: Adjust the pH of the reaction mixture to the isoelectric point of the desired EDDHA analog (typically around pH 3-4) using a base (e.g., sodium hydroxide) to precipitate the product.

-

Collect the solid product by filtration, wash with water, ethanol, and acetone, and then dry under vacuum.

dot

Caption: General synthetic pathway for EDDHA analogs.

III. Quantitative Data on Synthesized Chelating Agents

The purity and yield of the synthesized chelating agents are critical for their application. The following table summarizes typical data for the synthesis of EDDHA and its analogs.

| Chelating Agent | Abbreviation | Purity (%)[13] |

| Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid | EDDHA | >87 |

| Ethylenediamine-N,N'-bis(2-hydroxy-4-methylphenyl)acetic acid | EDDH4MA | >87 |

| Ethylenediamine-N,N'-bis(2-hydroxy-5-sulfophenyl)acetic acid | EDDHSA | >87 |

IV. Applications in Research and Drug Development

Chelating agents derived from ethylenediamine have a broad range of applications:

-

Drug Formulation: They can be used to stabilize pharmaceutical formulations by sequestering metal ions that might otherwise catalyze degradation reactions.[4]

-

Chelation Therapy: EDTA is an FDA-approved treatment for lead poisoning.[10] The chelating agent binds to heavy metals in the body, forming a stable, water-soluble complex that can be excreted in the urine.

-

Antioxidant Activity: By chelating transition metals like iron and copper, these agents can prevent the generation of reactive oxygen species (ROS) through Fenton-like reactions, thus exhibiting antioxidant properties.[5]

-

Biochemical Research: They are used to control the concentration of free metal ions in biological buffers, which is crucial for studying the function of metalloenzymes.[5]

-

Nutritional Supplements: Chelated minerals are used in nutritional supplements to enhance the bioavailability of essential trace elements.[7]

V. Logical Relationships in Chelation

The effectiveness of a chelating agent is determined by several factors, including the stability of the metal-ligand complex, the pH of the medium, and the presence of competing metal ions.

dot

Caption: Key factors influencing the efficacy of chelation.

References

- 1. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]

- 2. sarthaks.com [sarthaks.com]

- 3. youtube.com [youtube.com]

- 4. Efficient Ethylenediamine Chelating Agents for Enhanced Metal Ion Binding Applications [thinkdochemicals.com]

- 5. What is the mechanism of Ethylenediamine Diaceturate? [synapse.patsnap.com]

- 6. Chelating agents - Delamine [delamine.com]